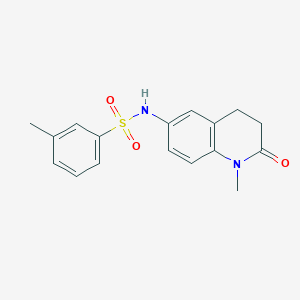

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold linked to a substituted benzene ring. The compound’s structure includes a 3-methyl group on the benzene sulfonamide moiety and a 1-methyl substituent on the tetrahydroquinolin-2-one core.

Properties

IUPAC Name |

3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-4-3-5-15(10-12)23(21,22)18-14-7-8-16-13(11-14)6-9-17(20)19(16)2/h3-5,7-8,10-11,18H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAWTBXXHUMSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoline with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydroxy derivatives of the tetrahydroquinoline moiety.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its quinoline core is known for antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis. The sulfonamide group enhances its binding affinity to certain proteins, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide with two closely related sulfonamide derivatives from recent screening libraries (). Key differences in substituents, molecular weight, and functional groups are highlighted:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound (Target Compound) | C₁₇H₁₉N₂O₃S | 331.41 g/mol | - 3-methyl (benzene) - 1-methyl (tetrahydroquinolinone) |

- Sulfonamide linkage - Tetrahydroquinolinone core with 2-oxo group |

| N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxy-5-methylbenzene-1-sulfonamide (F721-0032) | C₁₈H₂₀N₂O₄S | 360.43 g/mol | - 2-methoxy, 5-methyl (benzene) - 1-ethyl (dihydroindolone) |

- Larger indolone core - Methoxy group enhances polarity |

| 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0096) | C₁₉H₂₂N₂O₄S | 374.46 g/mol | - 2-methoxy, 4,5-dimethyl (benzene) - 1-methyl (tetrahydroquinolinone) |

- Increased steric bulk (dimethyl) - Shared tetrahydroquinolinone core with target |

Structural and Functional Differences

Core Heterocycle: The target compound and F743-0096 share the 1-methyl-2-oxo-tetrahydroquinolin-6-yl group, whereas F721-0032 employs a dihydroindolone scaffold. The tetrahydroquinolinone core may confer greater rigidity compared to the partially saturated indolone in F721-0032 .

Substituent Effects :

- The 3-methyl group on the target’s benzene ring contrasts with the 2-methoxy-5-methyl (F721-0032) and 2-methoxy-4,5-dimethyl (F743-0096) substituents. Methoxy groups typically increase hydrophilicity, while methyl groups enhance lipophilicity.

- The 1-ethyl group in F721-0032 may extend half-life compared to the 1-methyl group in the target compound and F743-0096 .

Implications for Bioactivity

While pharmacological data are absent in the provided evidence, structural trends suggest:

- F743-0096 : The 4,5-dimethyl substitution may improve target binding via hydrophobic interactions but reduce solubility.

- Target Compound : Its simpler substituent profile might favor synthetic accessibility and metabolic stability.

Biological Activity

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely utilized in medicinal chemistry. This article focuses on the biological activity of this specific sulfonamide derivative, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a quinoline moiety and a sulfonamide group, which are critical for its biological activity. Its IUPAC name is 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 298.35 g/mol |

| CAS Number | 921999-71-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Specifically, its sulfonamide group enhances binding interactions with target proteins.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 3-Methyl Sulfonamide | E. coli | 75 |

| S. aureus | 68 |

These results suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anti-inflammatory Activity

Sulfonamides are well-documented for their anti-inflammatory properties. The compound has been evaluated for its COX-2 inhibitory activity:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 10 | 21.2 |

| 20 | 47.1 |

| 50 | 30.6 |

These findings indicate that at higher concentrations, the compound exhibits significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs like celecoxib.

Study on COX Inhibition

A study conducted on various quinazolinone derivatives demonstrated that compounds with para-sulfonamide groups showed enhanced COX-2 selectivity and inhibitory potency. The study concluded that structural modifications could lead to improved anti-inflammatory agents targeting COX pathways .

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The results indicated that certain sulfonamides could modulate perfusion pressure and coronary resistance effectively . This suggests potential therapeutic applications in managing cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

- Methodology : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the tetrahydroquinoline core via a Povarov reaction or cyclization of aniline derivatives under anhydrous conditions to prevent hydrolysis .

- Step 2 : Sulfonylation using 3-methylbenzene-1-sulfonyl chloride, often requiring coupling agents like DCC (dicyclohexylcarbodiimide) in inert solvents (e.g., DMF or THF) .

- Step 3 : Alkylation at the N1-position of the tetrahydroquinoline using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Key for identifying proton environments (e.g., methyl groups at 3.33 ppm for N1-CH₃, sulfonamide NH at ~10.01 ppm) and carbon frameworks .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 363 for analogous compounds) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry, especially for chiral centers .

Q. How can researchers assess the compound’s stability under experimental conditions?

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC for decomposition products .

- Thermal stability : TGA (thermogravimetric analysis) determines decomposition temperatures, while DSC (differential scanning calorimetry) identifies melting points .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity or selectivity?

- Methodology :

- SAR studies : Introduce substituents (e.g., halogens, methoxy groups) at the benzene-sulfonamide or tetrahydroquinoline moieties to probe interactions with hydrophobic pockets or hydrogen-bonding residues .

- Co-crystallization : Use TRIM24-BRPF1 bromodomain complexes (as in analogous inhibitors) to guide rational design .

Q. What computational strategies predict biological targets or mechanisms of action?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX) or epigenetic regulators .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Q. How should researchers address contradictions in bioactivity data across studies?

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (MTT assays) to rule out false positives .

- Meta-analysis : Compare IC₅₀ values from multiple sources, adjusting for variables like cell line heterogeneity or assay conditions .

Q. What in vitro models are suitable for evaluating therapeutic potential?

- Cancer models : NCI-60 cell line screening identifies potency against specific cancers (e.g., breast MDA-MB-231, leukemia HL-60) .

- Enzyme inhibition : Fluorescence polarization assays quantify inhibition of carbonic anhydrase or histone acetyltransferases .

Q. How can target engagement be validated experimentally?

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to immobilized proteins .

- ITC (Isothermal Titration Calorimetry) : Provides thermodynamic data (ΔG, ΔH) for ligand-receptor interactions .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.